7-Fluoro-5-methylisoquinoline-1-carboxylic acid
CAS No.:
Cat. No.: VC17696481
Molecular Formula: C11H8FNO2
Molecular Weight: 205.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8FNO2 |
|---|---|
| Molecular Weight | 205.18 g/mol |
| IUPAC Name | 7-fluoro-5-methylisoquinoline-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H8FNO2/c1-6-4-7(12)5-9-8(6)2-3-13-10(9)11(14)15/h2-5H,1H3,(H,14,15) |
| Standard InChI Key | SRHKAIAYFACDAG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC2=C1C=CN=C2C(=O)O)F |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The core structure of 7-fluoro-5-methylisoquinoline-1-carboxylic acid consists of a bicyclic aromatic system fused with a pyridine-like ring. Key substituents include:
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Fluorine at the 7-position, which enhances electronegativity and influences intermolecular interactions.
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Methyl group at the 5-position, contributing to steric effects and hydrophobic interactions.
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Carboxylic acid at the 1-position, enabling hydrogen bonding and salt formation.
The SMILES notation precisely defines its atomic connectivity .
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 205.18 g/mol |
| CAS Number | 2060024-25-9 |
| Density | Not Available |
| Boiling/Melting Points | Not Available |
The absence of reported density and thermal stability data highlights the need for further experimental characterization .
Synthesis and Reactivity
Functional Group Reactivity
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Carboxylic Acid: Participates in esterification, amidation, and salt formation.
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Fluorine: Enhances metabolic stability and modulates electronic effects.
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Methyl Group: Influences solubility and steric hindrance in reactions.
Applications in Material Science
Coordination Chemistry
The carboxylic acid group enables chelation with metal ions, making the compound a candidate for designing metal-organic frameworks (MOFs) or catalysts.
Optoelectronic Materials
Fluorinated aromatic systems are used in organic light-emitting diodes (OLEDs) due to their electron-withdrawing properties. The methyl group may tune emission spectra by altering conjugation lengths .
Comparative Analysis with Analogues
Challenges and Future Directions
Synthetic Optimization
Developing scalable routes with higher yields and milder conditions remains a priority. Catalytic asymmetric synthesis could enable access to enantiomerically pure forms.
Biological Screening
In vitro and in vivo studies are needed to validate hypothesized antimicrobial and anticancer activities. Structure-activity relationship (SAR) studies could guide further derivatization.
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